Xamoterol
Overview
Description
Xamoterol is a cardiac stimulant . It works by binding to the β1 adrenergic receptor . It is a 3rd generation adrenergic β receptor partial agonist . It provides cardiac stimulation at rest but acts as a blocker during exercise .
Molecular Structure Analysis
The molecular formula of Xamoterol is C16H25N3O5 . Its average mass is 339.387 Da and its monoisotopic mass is 339.179413 Da .
Scientific Research Applications
Memory and Cognitive Function
Xamoterol, a partial β(1)-adrenergic receptor agonist, has notable effects on memory retrieval. It impairs the retrieval of hippocampus-dependent spatial reference memory in rats. However, in specific models, such as gene-targeted mice lacking norepinephrine and in a transgenic mouse model of Down syndrome, xamoterol restores memory retrieval. This effect is mediated by G(i/o)-coupled β(2) signaling, which opposes the G(s)-coupled β(1) signaling required for hippocampus-dependent emotional memory retrieval (Schutsky, Ouyang, & Thomas, 2011).
Cardiovascular Effects
Xamoterol has been evaluated for its cardiovascular effects, particularly in treating postural hypotension. It acts as a selective beta-1-adrenoceptor antagonist with a high degree of partial agonist activity. In patients with postural hypotension, xamoterol increased heart rate and blood pressure, suggesting its potential as a treatment option (Mehlsen & Trap-jensen, 2009).
Neuropharmacology
Xamoterol has been studied for its role in neuropharmacology, specifically in the context of Alzheimer's Disease (AD). In the 5XFAD mouse model of AD, xamoterol, as a partial agonist of the beta‐1 adrenergic receptor, was found to reduce neuroinflammation and amyloid beta and tau pathology. This suggests its potential application in modulating neuroinflammation and pathology in Alzheimer's Disease (Ardestani et al., 2017).
Pharmacokinetics
The pharmacokinetics of xamoterol, especially its absorption and clearance, have been a subject of research. It has been studied in both healthy individuals and patients with chronic heart failure, providing insights into its metabolism and therapeutic application (Bastain et al., 2004).
Hemodynamic Effects
The hemodynamic and coronary effects of xamoterol have been assessed, notably in studies involving anesthetized pig models. These studies contribute to understanding xamoterol's action as a partial beta1-agonist and its effects on heart rate, blood pressure, and myocardial oxygen consumption (Galiè et al., 2005).
Exercise Physiology
In exercise physiology, xamoterol has been examined for its effects on physical performance and cardiocirculatory parameters. It shows a positive inotropic effect up to certain exercise intensities, indicating its influence on heart rate and blood pressure during physical activity (Kullmer et al., 2004).
Safety And Hazards
Xamoterol should be handled with care to avoid dust formation . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOSRCHIDYWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045222 | |
Record name | Xamoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xamoterol | |
CAS RN |
81801-12-9, 73210-73-8 | |
Record name | Xamoterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81801-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xamoterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xamoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xamoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XAMOTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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